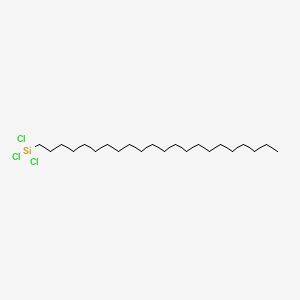

Docosyltrichlorosilane

Descripción

Contextual Significance of Long-Chain Alkyltrichlorosilanes in Surface Engineering

Long-chain alkyltrichlorosilanes are foundational molecules in surface engineering, prized for their ability to form dense, well-ordered self-assembled monolayers (SAMs) on substrates rich in hydroxyl groups, such as silicon dioxide, glass, and various metal oxides. acs.org The fundamental mechanism involves the reactive trichlorosilane (B8805176) headgroup, which readily undergoes hydrolysis in the presence of trace amounts of water on the substrate surface. This reaction forms reactive silanol (B1196071) intermediates that then condense with the surface's hydroxyl groups, creating strong, covalent silicon-oxygen-substrate bonds. acs.org Subsequently, adjacent molecules cross-link with each other, forming a stable and robust polysiloxane network.

The significance of using long alkyl chains, such as the 22-carbon chain in docosyltrichlorosilane, lies in the powerful van der Waals forces between the adjacent hydrocarbon tails. These intermolecular forces drive the chains to align and pack closely together, resulting in a highly ordered, quasi-crystalline film structure. lehigh.edu This dense packing is crucial for creating surfaces with specific, engineered properties. The primary application is the creation of highly hydrophobic, or water-repellent, surfaces. cymitquimica.com The outward-facing layer of tightly packed, non-polar methyl groups at the end of the alkyl chains effectively shields the underlying polar substrate, minimizing its interaction with water. acs.orgcymitquimica.com

Research has shown that the formation of these monolayers often proceeds through an island growth mechanism, where molecules initially adsorb and form small, ordered domains that expand and eventually merge into a complete film. acs.orgutwente.nl The length of the alkyl chain influences the growth kinetics and the ultimate structure of the monolayer. rsc.org Longer chains, like that of this compound, generally lead to more ordered and stable films compared to their shorter-chain counterparts, such as octadecyltrichlorosilane (B89594) (OTS). acs.org

Historical Perspective on this compound Research Trajectories

The scientific foundation for using molecules like this compound was laid long before the compound itself became a specific subject of intense study. The broader history of self-assembly began with the pioneering work of William Zisman in 1946, who first described the assembly of long-chain molecules on metal and glass surfaces. techconnect.org However, the field gained significant momentum in the 1980s with the introduction of two key systems: alkyltrichlorosilanes on silicon oxide surfaces and, shortly thereafter, alkanethiols on gold surfaces, the latter being popularized by Nuzzo and Allara. techconnect.org

Initial research in the alkyltrichlorosilane family focused heavily on more common, shorter-chain molecules like octadecyltrichlorosilane (OTS). acs.orgchemicalbook.com These studies established the fundamental principles of SAM formation and their utility in modifying surface chemistry. The investigation into this compound and other very long-chain silanes represents a logical progression of this earlier work. Researchers, having understood the basic mechanisms, sought to refine and enhance the properties of SAMs. The move toward longer alkyl chains was driven by the hypothesis that increased van der Waals interactions would yield more densely packed, thermally stable, and structurally superior monolayers. Research on this compound confirmed this, showing it could form films with improved characteristics for advanced applications, such as higher-fidelity patterning. acs.org

Scope and Research Objectives for this compound Studies

Contemporary research on this compound is focused on leveraging its unique properties for specialized applications in microfabrication, electronics, and nanotechnology. The objectives of these studies are often highly specific and build upon the foundational understanding of SAMs.

Key research objectives include:

High-Fidelity Patterning and Lithography: A significant area of research involves using this compound (DTS or DCTS) as a molecular resist in lithographic processes. Studies have shown that DTS films, when patterned using techniques like microcontact printing, exhibit less spreading and diffusion than monolayers of shorter alkyltrichlorosilanes. acs.org This allows for a more accurate transfer of the intended pattern. Consequently, DTS serves as a more effective resist for subsequent wet chemical etching, a critical step in fabricating microscale devices. acs.org

Advanced Electronic Devices: this compound is being explored for its role in high-performance electronics. Its ability to form an ultrathin, dense, and insulating monolayer makes it a candidate for a gate dielectric in organic field-effect transistors (OFETs). semanticscholar.org Research has demonstrated the use of DCTS-treated substrates in the fabrication of high-performance semiconductors. researchgate.net Furthermore, its application in organic light-emitting diodes (OLEDs) has been shown, where patterned DTS monolayers act as a hole injection blocking layer, enabling the creation of patterned luminescence from indium tin oxide (ITO) surfaces. acs.org

Masking for Selective Deposition: In nanotechnology, precision is paramount. This compound SAMs are used as masking agents or inhibitors for area-selective atomic layer deposition (AS-ALD). researchgate.netaip.org The hydrophobic and densely packed DTS monolayer can prevent the gaseous precursors used in ALD from reacting with the underlying substrate, allowing for material deposition only on predefined, unmasked areas. aip.org This bottom-up approach is crucial for building complex, three-dimensional nanostructures.

Fundamental Growth Studies: Research continues to explore the fundamental aspects of how this compound films form. These studies characterize the structure and growth of DTS films using advanced surface science techniques like atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and ellipsometry. acs.org By comparing its behavior to other long-chain alkyltrichlorosilanes, scientists aim to build comprehensive models that describe how factors like chain length, temperature, and humidity impact the kinetics and quality of SAM formation. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₄₅Cl₃Si | gelest.com |

| Molecular Weight | 444.04 g/mol | cymitquimica.comgelest.com |

| Appearance | Off-White Liquid/Solid | cymitquimica.com |

| Purity | Typically ~92%, as a blend of C20-C24 homologs | cymitquimica.comgelest.com |

| Reactivity | Highly sensitive to moisture; reacts rapidly with water and protic solvents. | gelest.com |

Table 2: Research Findings on this compound Self-Assembled Monolayers (SAMs) This table presents detailed findings from scientific research on the characteristics of SAMs formed from this compound.

| Characteristic | Finding | Source(s) |

| Film Structure | Forms close-packed and highly oriented monolayers. | acs.org |

| Growth Mechanism | Films grow via the nucleation, expansion, and eventual coalescence of islands on the substrate. | acs.orgutwente.nl |

| Patterning Fidelity | Exhibits minimal spreading when patterned by microcontact printing, allowing for more accurate image transfer compared to shorter-chain silanes. | acs.org |

| Etch Resistance | Offers marked improvements as a wet chemical etch resist over octadecyltrichlorosilane (OTS) films. | acs.org |

| Film Thickness (HμCP) | A thickness of 12.1 ± 0.1 Å was measured for films deposited on ITO via hot microcontact printing. | acs.org |

| Application in Electronics | Used as an insulating gate dielectric in organic transistors and as a hole-injection blocking layer in OLEDs. | semanticscholar.orgacs.org |

| Application in Nanofabrication | Employed as a masking agent for selective atomic layer deposition (ALD) of materials like ZnO. | aip.org |

Structure

2D Structure

Propiedades

IUPAC Name |

trichloro(docosyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBSXCRGUFFLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873269 | |

| Record name | Trichlorodocosylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7325-84-0 | |

| Record name | Trichlorodocosylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichlorodocosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichlorodocosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorodocosylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Docosyltrichlorosilane

Established Synthetic Routes for Docosyltrichlorosilane Production

The synthesis of this compound is primarily achieved through methods that create a stable silicon-carbon bond, connecting the long docosyl alkyl chain to a reactive trichlorosilyl (B107488) group. The most prominent of these methods include direct chlorination processes and alternative pathways like hydrosilylation and Grignard reactions.

Direct Chlorination Processes

Direct chlorination can refer to the chlorination of a pre-formed docosylsilane or the industrial "Direct Process" used to create its silicon-based precursors. While the direct chlorination of docosylsilane (C22H45SiH3) with chlorine gas (Cl2) in the presence of a catalyst like aluminum chloride is a theoretically direct route, it is less common in practice due to the handling of the pyrophoric docosylsilane precursor.

More relevant is the industrial production of trichlorosilane (B8805176) (TCS), a key precursor for subsequent reactions. The Direct Process involves reacting metallurgical-grade silicon with hydrogen chloride (HCl) gas at high temperatures (around 300 °C) in a fluidized bed reactor. wikipedia.orgresearchgate.net

Reaction: Si + 3 HCl → HSiCl₃ + H₂ wikipedia.org

This process yields trichlorosilane along with byproducts such as silicon tetrachloride (SiCl₄), which must be separated via distillation to achieve the high purity required for subsequent synthesis steps. wikipedia.org

Alternative Synthetic Pathways

Alternative and more widely utilized methods for producing this compound offer greater control and efficiency.

Hydrosilylation: This is one of the most important industrial methods for creating silicon-carbon bonds. It involves the addition of a hydrosilane, in this case, trichlorosilane (HSiCl₃), across the double bond of an alkene, 1-docosene (B72489). wikipedia.orgnih.gov The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. nih.gov Rhodium-based catalysts have also been explored for improved selectivity. nih.gov The reaction yields the desired alkyltrichlorosilane with high efficiency. wikipedia.org

Reaction: CH₂(CH₂)₁₉CH=CH₂ + HSiCl₃ --(Catalyst)--> CH₃(CH₂)₂₁SiCl₃

Grignard Reaction: The Grignard reaction provides a classic and versatile route for forming C-C and C-heteroatom bonds. wikipedia.orgorganic-chemistry.org For this compound synthesis, a Grignard reagent, docosylmagnesium halide (C₂₂H₄₅MgX, where X = Cl, Br, I), is prepared by reacting a docosyl halide with magnesium metal in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). iitk.ac.in This organomagnesium compound is then reacted with a silicon source, typically an excess of silicon tetrachloride (SiCl₄), under anhydrous conditions to prevent the Grignard reagent from being protonated by water. wikipedia.orggelest.com The addition of the Grignard reagent to the silane (B1218182) (reverse addition) is preferred to achieve mono-substitution. gelest.com

Reaction: C₂₂H₄₅MgBr + SiCl₄ → C₂₂H₄₅SiCl₃ + MgBrCl

Table 1: Comparison of Synthetic Routes for this compound

| Method | Precursors | Key Reagents/Catalysts | Primary Advantages | Primary Disadvantages |

| Direct Chlorination | Docosylsilane (C₂₂H₄₅SiH₃), Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | Direct, fewer steps. | Involves pyrophoric and difficult-to-handle precursors. |

| Hydrosilylation | 1-Docosene, Trichlorosilane (HSiCl₃) | Platinum or Rhodium complexes (e.g., Speier's, Karstedt's catalyst) | High efficiency, high purity, widely used in industry. nih.gov | Catalyst cost, potential side reactions if impurities are present. nih.gov |

| Grignard Reaction | Docosyl Halide, Magnesium (Mg), Silicon Tetrachloride (SiCl₄) | Ether-based solvents (e.g., THF) | Versatile, well-established chemistry. gelest.com | Requires strictly anhydrous conditions, potential for side products. wikipedia.org |

Precursor Purity and its Influence on Subsequent Reactions

The purity of the precursors, such as 1-docosene and trichlorosilane, is paramount as it directly impacts the yield, purity, and reactivity of the final this compound product. Impurities can interfere with the catalytic process, lead to undesirable side products, and affect the performance of the final material, especially in high-precision applications like self-assembled monolayers (SAMs). arxiv.org

For instance, in the hydrosilylation reaction, the trichlorosilane precursor must be free of other chlorosilanes or carbon-containing impurities that can poison the catalyst or be incorporated into the final product. nih.gov Similarly, the presence of isomers or shorter-chain alkenes in the 1-docosene precursor can lead to a mixture of alkyltrichlorosilanes, affecting the order and packing density of the resulting SAMs. gelest.com The presence of moisture is highly detrimental in all stages of synthesis and handling, as it leads to premature hydrolysis of the trichlorosilyl group. gelest.comgelest.com

Table 2: Influence of Common Precursor Impurities

| Precursor | Impurity | Potential Influence on Reaction/Product |

| Trichlorosilane (HSiCl₃) | Water (H₂O) | Premature hydrolysis to form siloxanes, reducing yield. gelest.com |

| Silicon Tetrachloride (SiCl₄) | Can alter reaction stoichiometry; inert in hydrosilylation but a reactant in Grignard synthesis. | |

| Metal Chlorides | May interfere with or poison the hydrosilylation catalyst. nih.gov | |

| 1-Docosene | Other Alkenes (Isomers, shorter chains) | Leads to a mixture of alkyltrichlorosilane products, affecting monolayer uniformity. gelest.com |

| Water (H₂O) | Can hydrolyze the trichlorosilane reactant or the final product. | |

| Peroxides | Can initiate unwanted radical side reactions. |

Reaction Mechanisms Involving this compound

The chemical behavior of this compound is dominated by the high reactivity of the silicon-chlorine bonds in the trichlorosilyl functional group. These bonds are susceptible to attack by nucleophiles, leading to hydrolysis and substitution reactions.

Hydrolysis Pathways of the Trichlorosilyl Group

This compound reacts readily and rapidly with water or atmospheric moisture. gelest.comgelest.com This hydrolysis is a multi-step process that is fundamental to its use in surface modification.

Initial Hydrolysis: The three silicon-chlorine (Si-Cl) bonds are sequentially replaced by hydroxyl (OH) groups, releasing hydrochloric acid (HCl) as a byproduct. This forms a reactive docosylsilanetriol (C₂₂H₄₅Si(OH)₃) intermediate. scribd.com

Condensation: The newly formed silanol (B1196071) groups are highly reactive and can condense with each other, forming stable siloxane (Si-O-Si) bonds and releasing water. This can lead to the formation of oligomeric or polymeric siloxane structures in solution if sufficient water is present. scribd.com

Surface Bonding: In the presence of a hydroxylated substrate (like glass, silicon oxide, or metal oxides), the silanol groups can condense with the surface -OH groups. This forms strong, covalent Si-O-Substrate bonds, anchoring the docosyl chains to the surface. Typically, one or two of the silane's three potential bonding sites attach to the surface, while the remaining silanol groups cross-link with adjacent molecules to form a dense, networked monolayer. gelest.comscribd.com

Nucleophilic Substitution Reactions

The chlorine atoms in the trichlorosilyl group are excellent leaving groups, allowing for a range of nucleophilic substitution reactions where the chloride is replaced by another functional group. masterorganicchemistry.comthermofisher.com In these reactions, an electron-rich nucleophile attacks the electrophilic silicon atom, displacing a chloride ion. masterorganicchemistry.com

Alcoholysis: Reaction with an alcohol (R'-OH) in the presence of a base (like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct) results in the formation of a docosyltrialkoxysilane (C₂₂H₄₅Si(OR')₃). These alkoxysilanes are often more stable and less reactive towards ambient moisture than their chlorosilane counterparts.

Aminolysis: Reaction with primary or secondary amines (R'₂NH) yields silylamines (C₂₂H₄₅Si(NR'₂)₃), again typically requiring a base to scavenge the generated HCl.

These substitution reactions are crucial for synthesizing a variety of functionalized docosylsilane derivatives for specialized applications.

Table 3: Key Reaction Products of this compound

| Reaction Type | Reactant(s) | Product(s) | Byproduct(s) |

| Hydrolysis | Water (H₂O) | Docosylsilanetriol, Polysiloxanes | Hydrochloric Acid (HCl) |

| Nucleophilic Substitution (Alcoholysis) | Alcohol (e.g., Ethanol) | Docosyltriethoxysilane | Hydrochloric Acid (HCl) |

| Nucleophilic Substitution (Aminolysis) | Amine (e.g., Diethylamine) | Tris(diethylamino)docosylsilane | Hydrochloric Acid (HCl) |

Oligomerization and Polysiloxane Formation in Solution

The transformation of this compound from a monomeric species into oligomeric and polymeric structures in solution is a process governed by its reaction with water. This reaction initiates a sequence of hydrolysis and condensation steps, ultimately leading to the formation of polysiloxane networks. The characteristics of the resulting material are highly dependent on the reaction conditions, including the solvent, water concentration, and pH.

Hydrolysis and Silanetriol Formation

This compound (DCTS) is characterized by a long 22-carbon alkyl chain attached to a highly reactive trichlorosilyl (-SiCl₃) functional group. This group is exceptionally sensitive to moisture. gelest.comgelest.comresearchgate.netgelest.com When DCTS is dissolved in a non-reactive organic solvent and exposed to water, the silicon-chlorine bonds rapidly undergo hydrolysis. In this reaction, the three chlorine atoms are replaced by hydroxyl (-OH) groups, yielding docosylsilanetriol (C₂₂H₄₅Si(OH)₃) and hydrochloric acid (HCl) as a byproduct.

The fundamental hydrolysis reaction is as follows:

C₂₂H₄₅SiCl₃ + 3H₂O → C₂₂H₄₅Si(OH)₃ + 3HCl

The presence of water is the critical factor for this process to occur. The water can be introduced in a controlled manner into the organic solvent, or the reaction can proceed with trace amounts of moisture present in the solvent or the surrounding atmosphere. harvard.eduresearchgate.netdtic.mil

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₂H₄₅Cl₃Si |

| Molecular Weight | 444.04 g/mol |

| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents. gelest.comgelest.comresearchgate.netgelest.com |

| Primary Hydrolysis Product | Docosylsilanetriol (C₂₂H₄₅Si(OH)₃) |

Table 1: Properties of this compound and its Hydrolysis.

Condensation and Polysiloxane Network Growth

The docosylsilanetriol molecules formed during hydrolysis are unstable intermediates that readily undergo condensation reactions with each other. In a condensation reaction, two silanol groups (Si-OH) react to form a siloxane bond (Si-O-Si) and a molecule of water. Because each docosylsilanetriol molecule possesses three hydroxyl groups, a three-dimensional, cross-linked polysiloxane network can be formed. researchgate.net

The condensation reaction can be represented as:

2 C₂₂H₄₅Si(OH)₃ → (HO)₂(C₂₂H₄₅)Si-O-Si(C₂₂H₄₅)(OH)₂ + H₂O

This process continues as more silanetriol molecules and growing oligomers react, leading to the formation of larger oligomers and eventually a high-molecular-weight polymer. The resulting structure is a network of interconnected silicon and oxygen atoms, with the long docosyl alkyl chains extending outwards from the polysiloxane backbone.

The extent and nature of the polymerization are heavily influenced by reaction parameters:

Water Concentration : The amount of water present is a crucial variable. Insufficient water may lead to incomplete hydrolysis and the formation of oligomers with remaining chlorine atoms. Conversely, an excess of water can lead to rapid and uncontrolled polymerization, often resulting in the precipitation of an insoluble polysiloxane gel from the solution. harvard.eduresearchgate.net Studies on analogous long-chain alkyltrichlorosilanes have shown that the controlled hydrolytic polycondensation in water can lead to the formation of layered, microcrystalline polymers. acs.org

Solvent : The choice of solvent (e.g., toluene, hexane, or other hydrocarbons) affects the solubility of the reactants and the resulting polymer, influencing the reaction kinetics and the morphology of the final product. researchgate.netacs.org

pH : The rate of condensation is strongly dependent on pH. The reaction is generally slow near neutral pH and is catalyzed by both acidic and basic conditions. unm.edumdpi.com The hydrochloric acid produced during hydrolysis can itself act as a catalyst, accelerating the condensation process.

The uncontrolled condensation of alkyltrichlorosilanes in solution is often considered an undesirable side reaction in processes aimed at forming ordered self-assembled monolayers on surfaces. researchgate.net However, by carefully controlling the reaction conditions, this process can be harnessed to synthesize polysiloxane materials with tailored properties. The long docosyl chains impart a significant hydrophobic character to the resulting polymer.

| Parameter | Influence on Polysiloxane Formation |

| Water/Silane Ratio | Determines the extent of hydrolysis and the degree of polymerization. High ratios can lead to rapid gel formation. nih.gov |

| Solvent Type | Affects solubility of reactants and polymer, influencing reaction rate and polymer morphology. researchgate.net |

| pH | Catalyzes the condensation reaction (both acid and base catalysis), affecting the rate of network formation. unm.edumdpi.com |

| Temperature | Increases the rate of both hydrolysis and condensation reactions, following Arrhenius kinetics. mdpi.com |

Table 2: Key Factors Influencing Polysiloxane Formation in Solution.

Self Assembled Monolayers Sams of Docosyltrichlorosilane

Fundamental Mechanisms of Docosyltrichlorosilane SAM Formation

The formation of a this compound SAM is a complex process governed by a series of chemical reactions and intermolecular forces that result in a highly organized, dense monolayer.

Hydrolysis and Silanol (B1196071) Condensation Cascade

The initial and critical step in the formation of a this compound SAM on a hydroxylated surface is the hydrolysis of the trichlorosilyl (B107488) headgroup. researchgate.net In the presence of a thin layer of surface-adsorbed water or trace water in the solvent, the silicon-chlorine bonds of the this compound molecule readily react with water to form silanol groups (-Si(OH)₃) and hydrochloric acid. gelest.com

This hydrolysis step is not a singular event but rather a cascade. The initially formed silanetriol is highly reactive and can undergo condensation reactions with other hydrolyzed molecules in the solution. This process leads to the formation of oligomeric siloxane networks in the solution phase. researchgate.netgelest.com The extent of this pre-polymerization in solution is a critical factor, as excessive polymerization can lead to the deposition of disordered multilayers instead of a well-ordered monolayer. researchgate.net The precise control of water content is therefore crucial for achieving a high-quality SAM. researchgate.net

Covalent Grafting to Hydroxylated Substrates

Following hydrolysis, the generated silanol groups on the this compound molecules (or their oligomers) react with the hydroxyl groups (-OH) present on the substrate surface, such as silicon dioxide. numberanalytics.com This reaction, a condensation reaction, forms strong, stable covalent silicon-oxygen-silicon (Si-O-Si) bonds, effectively grafting the this compound molecules to the substrate. numberanalytics.com This covalent attachment is the primary anchoring mechanism and is responsible for the high thermal and chemical stability of silane-based SAMs. fiveable.me

The grafting process can occur through two main pathways: the reaction of a fully or partially hydrolyzed this compound molecule directly with a surface hydroxyl group, or the reaction of a solution-phase oligomer with the surface. The dominant pathway is influenced by factors such as water concentration and reaction temperature. researchgate.net

Intermolecular Interactions and Chain Packing During Self-Assembly

The long alkyl chain of this compound plays a crucial role in forming a densely packed and well-ordered monolayer. acs.orgaip.org Studies comparing this compound (C22) with shorter-chain silanes like decyltrichlorosilane (B81148) (C10) have shown that the longer chain length of this compound leads to stronger van der Waals interactions, resulting in a more ordered and stable SAM. acs.orgnih.gov This enhanced packing density contributes to the excellent insulating properties of this compound SAMs. aip.org The final structure is a highly oriented monolayer with the alkyl chains tilted at a specific angle relative to the surface normal to maximize packing efficiency. acs.org

Kinetic and Thermodynamic Aspects of this compound SAM Formation

The formation of a high-quality this compound SAM is a delicate balance between kinetic and thermodynamic factors. Understanding these aspects is crucial for controlling the final structure and properties of the monolayer.

Influence of Deposition Parameters (Concentration, Temperature, Time)

The quality and formation rate of this compound SAMs are highly dependent on the deposition conditions.

Concentration: The concentration of the this compound solution influences the kinetics of SAM formation. While a higher concentration can lead to faster initial adsorption, it can also promote undesirable polymerization in the solution, resulting in the deposition of aggregates and a disordered film. researchgate.net Typically, dilute solutions in the millimolar range are used to achieve a well-ordered monolayer. researchgate.net

Temperature: Temperature plays a critical role in the thermodynamics and kinetics of SAM formation. Lower temperatures generally favor the formation of more ordered SAMs. researchgate.net This is because lower temperatures slow down the reaction kinetics, providing more time for the molecules to arrange themselves into a thermodynamically stable, well-ordered structure. researchgate.net Conversely, higher temperatures can increase the rate of both surface reactions and undesirable solution-phase polymerization, potentially leading to a more disordered film. researchgate.net However, for some substrates that react sluggishly, elevated temperatures, as in hot microcontact printing, can promote the formation of dense monolayers. acs.org

Time: The formation of a complete, well-ordered SAM is a two-stage process: a rapid initial adsorption followed by a much slower reorganization and ordering phase that can take several hours. fiveable.me Sufficient deposition time is therefore necessary to allow for the molecules to diffuse on the surface, fill in any defects, and achieve a close-packed arrangement.

Table 1: Effect of Deposition Parameters on SAM Quality

| Parameter | Low Value | Optimal Range | High Value | Effect on SAM Quality |

|---|---|---|---|---|

| Concentration | Slow formation rate | ~1 mM | Increased solution polymerization, disordered film | A balance is needed for efficient yet ordered deposition. researchgate.net |

| Temperature | Slower kinetics, more ordered | Substrate dependent | Faster kinetics, potential for disorder | Lower temperatures generally favor higher order. researchgate.netacs.org |

| Time | Incomplete monolayer | Several hours | --- | Sufficient time is crucial for molecular reorganization. fiveable.me |

Solvent Effects on SAM Quality and Formation Rate

Nonpolar aprotic solvents such as toluene, cyclohexane, or hexadecane (B31444) are commonly used for the deposition of alkyltrichlorosilane SAMs. researchgate.netnih.gov The polarity of the solvent can affect the solubility of trace water, which is necessary for the hydrolysis of the trichlorosilyl group. researchgate.net A solvent with optimal water solubility can promote controlled hydrolysis at the substrate-solution interface, leading to a higher quality monolayer. researchgate.net If the solvent is too polar, it may dissolve too much water, leading to excessive polymerization in the bulk solution. researchgate.net Conversely, if the solvent is too nonpolar and dry, the hydrolysis reaction may be too slow or incomplete, resulting in a poorly formed monolayer. researchgate.net The viscosity of the solvent can also play a role, with studies on similar long-chain silanes suggesting that higher viscosity solvents can lead to better quality films. researchgate.net

Table 2: Common Solvents and Their Impact on SAM Formation

| Solvent | Polarity | Viscosity | General Impact on SAM Quality |

|---|---|---|---|

| Toluene | Nonpolar | Low | Commonly used, can produce smooth monolayers. researchgate.net |

| Hexadecane | Nonpolar | High | Can result in superior film quality and tribological properties. researchgate.net |

| Chloroform | Polar | Low | May lead to less ordered films due to higher water solubility. researchgate.net |

| Dichloromethane | Polar | Low | Similar to chloroform, may result in less uniform films. researchgate.net |

Nucleation, Expansion, and Coalescence Mechanisms of Monolayer Growth

The formation of this compound (DCTS) self-assembled monolayers on substrates such as the native oxide surface of Si(100) is a dynamic process that proceeds through a well-defined mechanism of island growth. acs.org This process begins with the nucleation of DCTS molecules at various points on the substrate. acs.orgwikipedia.org These initial nuclei are small, localized clusters of molecules that have adsorbed onto the surface. wikipedia.org

Following nucleation, these molecular islands expand as more DCTS molecules from the surrounding environment adsorb and attach to the edges of the existing islands. acs.org This expansion continues until the growing islands meet and merge, a process known as coalescence. acs.org The result of this nucleation, expansion, and coalescence is the formation of a continuous, single layer of DCTS molecules covering the substrate surface. acs.orgwikipedia.org This island growth model is a characteristic feature of the self-assembly of long-chain alkyltrichlorosilanes. acs.org The entire process is driven by the reduction of the surface free energy of the substrate as it is covered by the adsorbate molecules. wikipedia.org

Self-Limiting Deposition Characteristics

A key feature of the formation of this compound SAMs is its self-limiting nature. acs.orgepj.org This characteristic is fundamental to atomic layer deposition (ALD), a technique that relies on sequential, self-terminating chemical reactions to deposit thin films one atomic layer at a time. numberanalytics.comconformalcoating.co.uk In the context of DCTS, the trichlorosilyl headgroup reacts with hydroxyl groups on the substrate to form stable, covalent Si-O-substrate bonds. wikipedia.org

Once the substrate is fully covered with a monolayer of DCTS, the surface chemistry is altered. The reactive hydroxyl groups of the substrate are no longer accessible, and the surface is now defined by the terminal methyl groups of the DCTS alkyl chains. This new surface does not readily react with additional DCTS molecules from the solution or vapor phase. wikipedia.org This inherent characteristic ensures that the deposition process stops after a single, complete monolayer has formed, leading to precise control over the film thickness at the atomic level. numberanalytics.com This self-limiting behavior is crucial for applications where uniform, ultrathin films are required. acs.orgepj.org

Structural Elucidation of this compound SAMs

The structure of this compound SAMs has been extensively studied using a variety of surface-sensitive techniques, revealing a high degree of order and specific structural parameters.

Molecular Orientation and Tilt Angles

Infrared (IR) spectroscopy and other analytical methods have shown that the long alkyl chains of DCTS molecules in a well-formed SAM are highly oriented. acs.orgaip.org Specifically, Fourier-transform infrared (FT-IR) spectroscopy reveals peaks characteristic of methylene (B1212753) stretching vibrations that indicate the alkyl chains are in a well-ordered, densely packed arrangement. aip.orgaip.org The chains adopt a planar zig-zag conformation. aip.org

Packing Density and Conformational Order

This compound SAMs are characterized by their high packing density and conformational order. acs.orgaip.org The long C22 alkyl chain of DCTS enhances the van der Waals interactions between neighboring molecules, leading to a more densely packed and thermally stable monolayer compared to shorter-chain alkyltrichlorosilanes like octadecyltrichlorosilane (B89594) (OTS). This close packing is a critical factor for the SAM to act as an effective barrier. researchgate.net

The high degree of conformational order means that the alkyl chains are predominantly in an all-trans configuration, which is the most stable, extended conformation. researchgate.net This is in contrast to a disordered state where gauche conformations would be more prevalent. The combination of high packing density and conformational order results in a crystalline-like assembly. researchgate.net

Table 1: Comparison of Alkyltrichlorosilane SAM Properties

| Compound | Chain Length | Key Feature | Packing Density & Stability |

|---|---|---|---|

| This compound (DCTS) | C22 | Longer alkyl chain | Enhanced van der Waals interactions lead to higher packing density and thermal stability. |

| Octadecyltrichlorosilane (OTS) | C18 | Shorter alkyl chain | Lower packing density compared to DCTS. |

Layer Thickness and Roughness Characterization

The thickness of a DCTS SAM has been precisely measured using techniques like ellipsometry and X-ray reflectivity. These measurements have determined the thickness to be approximately 2.6 nanometers, or 26 Ångstroms. aip.orgaip.org This experimental value is very close to the theoretical length of a fully extended DCTS molecule, further confirming the upright orientation and high conformational order of the alkyl chains. aip.org

Atomic force microscopy (AFM) has been used to characterize the surface topography of DCTS monolayers. aip.org A well-formed DCTS SAM exhibits a very smooth surface with a root mean square (rms) roughness of about 2 Ångstroms. aip.org This low roughness value is indicative of a uniform and complete monolayer coverage.

Table 2: Structural Characteristics of DCTS SAMs

| Parameter | Value | Technique(s) | Reference(s) |

|---|---|---|---|

| Layer Thickness | 2.6 nm (26 Å) | Ellipsometry, X-ray Reflectivity | aip.org, aip.org |

| Surface Roughness (rms) | ~2 Å | Atomic Force Microscopy (AFM) | aip.org |

Crystalline Phases and Phase Transitions of Monolayers

At room temperature, DCTS monolayers exhibit a rectangular crystalline phase. This indicates a high degree of lateral order between the molecules. Upon heating, the monolayer undergoes a phase transition to an isotropic phase, where this long-range order is lost. The linear thermal expansion coefficient of the DCTS monolayer in its crystalline state is approximately 2.5 × 10⁻⁴ K⁻¹, which is similar to that of bulk polyethylene, suggesting robust chain packing.

The phase behavior of these monolayers can also be studied when they are formed at an air-water interface in a Langmuir trough. As the monolayer is compressed, it can transition through different two-dimensional phases, analogous to gas, liquid, and solid states in three dimensions. saske.skmsu.edu These phases include a gaseous state at low surface pressures, a liquid-expanded state upon initial compression, a liquid-condensed state at higher pressures, and finally a solid-like state before the monolayer collapses. biolinscientific.com The specific phase transitions and their corresponding surface pressures are dependent on factors such as temperature and the chemical nature of the amphiphile. biolinscientific.com The longer alkyl chain of DCTS contributes to stronger intermolecular attractions, which in turn affects the condensation of the monolayer during compression. biolinscientific.com

Comparative Studies with Other Long-Chain Alkylsilane SAMs (e.g., Octadecyltrichlorosilane)

Self-assembled monolayers of this compound (DCTS) are often evaluated in comparison to other long-chain alkyltrichlorosilanes to understand the influence of properties like alkyl chain length on the final characteristics of the monolayer. The most common comparison is with Octadecyltrichlorosilane (OTS), which has a shorter 18-carbon alkyl chain.

Detailed Research Findings

Research comparing DCTS with other alkylsilanes, such as OTS (C18) and Decyltrichlorosilane (DTS, C10), reveals significant differences based on chain length, which impacts molecular packing, thermal stability, electrical properties, and surface energy.

Film Structure and Morphology: The length of the alkyl chain is a critical determinant of the structure and quality of the resulting SAM. The longer 22-carbon chain of DCTS enhances van der Waals interactions between adjacent molecules. This leads to the formation of highly oriented and more densely packed monolayers compared to those formed from shorter-chain silanes like OTS. uh.edu While both DCTS and OTS form films through a process of island nucleation and coalescence, the increased intermolecular forces in DCTS monolayers result in a higher packing density and improved structural order. acs.org The thickness of a well-ordered DCTS monolayer is approximately 2.5 to 2.6 nm, which is consistent with a planar zig-zag conformation of the alkyl chains. aip.orgaip.org

In studies of microcontact printing, DCTS films have demonstrated superior patterning fidelity compared to OTS. DCTS shows minimal lateral spreading from either edge diffusion or spurious island formation in non-patterned areas, leading to a more precise transfer of the intended pattern. acs.org Furthermore, these densely packed DCTS monolayers have been found to offer significantly improved resistance to wet chemical etches when compared to OTS films. acs.org

Electrical Performance in Organic Field-Effect Transistors (OFETs): The differences in film quality between DCTS and other alkylsilanes have profound implications for their use in electronic devices. In pentacene-based OFETs, modifying the silicon dioxide (SiO₂) gate dielectric with a DCTS SAM resulted in a field-effect mobility twice that of a device using a DTS (C10) SAM. nih.govacs.orgnih.gov The field-effect mobility for OFETs with DCTS treatment reached 0.39 cm² V⁻¹ s⁻¹, a notable increase from the 0.20 cm² V⁻¹ s⁻¹ for DTS-treated devices and 0.10 cm² V⁻¹ s⁻¹ for untreated devices. acs.org This enhancement is attributed to the superior crystalline structure of the pentacene (B32325) film grown on the more ordered DCTS monolayer. nih.govacs.orgnih.gov

The excellent insulating properties of densely packed DCTS SAMs, despite their nanometer-scale thickness, allow for the fabrication of low-voltage OFETs. aip.orgaip.org Devices using a 2.6 nm DCTS gate dielectric can operate at voltages below 2 V. aip.orgaip.org When compared to other SAMs used in low-voltage transistors, such as (18-Phenoxyoctadecyl)trichlorosilane (PhO-OTS), DCTS-based devices exhibit a lower leakage current (10⁻¹¹ A vs. 10⁻¹⁰ A for PhO-OTS), highlighting the superior insulating characteristics of the longer, well-ordered alkyl chains.

Surface Properties and Hydrophobicity: Both DCTS and OTS SAMs effectively modify the surface energy of substrates, rendering them hydrophobic. Water contact angle measurements on SiO₂ surfaces treated with DCTS show angles of approximately 105°, a significant increase from the 60° angle of the untreated hydrophilic surface. researchgate.net Similarly, DTS-treated surfaces show a contact angle of 107°. researchgate.net Studies on aluminum alloy surfaces coated with trichloro(octadecyl)silane (18C) have reported even higher contact angles, around 140°, demonstrating the strong hydrophobicity imparted by long-chain alkylsilanes. windren.se The general principle is that longer, well-ordered alkyl chains provide a dense, low-energy surface that repels water effectively.

Thermal and Frictional Properties: The enhanced van der Waals forces resulting from the longer alkyl chain of DCTS also contribute to greater thermal stability compared to OTS. bawue.de Molecular simulation studies have confirmed that the interaction between methylene (CH₂) groups, which stabilizes the monolayer, increases with longer chains. bawue.de

The tribological, or frictional, properties of alkylsilane SAMs are also influenced by chain length. Generally, monolayers with longer, more ordered, and more densely packed chains exhibit lower friction values. researchgate.net This is because well-ordered films have fewer gauche defects, which can act as energy dissipation modes, leading to higher friction. uh.edu However, some molecular dynamics simulations using a large-radius tip have suggested that the total friction as a function of load shows little dependence on chain length for alkylsilanes between C12 and C18. aps.org In other studies, mixed SAMs composed of two different long-chain molecules demonstrated dramatically lower friction in ethanol (B145695) compared to pure SAMs, a phenomenon attributed to greater molecular mobility in the outermost layer of the mixed film. nih.gov

Interactive Data Tables

Table 1: Comparative Properties of DCTS and Other Long-Chain Alkylsilane SAMs

| Property | This compound (DCTS) | Octadecyltrichlorosilane (OTS) | Decyltrichlorosilane (DTS) | Source(s) |

| Alkyl Chain Length | 22 carbons | 18 carbons | 10 carbons | nih.govacs.orgwindren.se |

| Monolayer Thickness | ~2.6 nm | ~2.5 nm | - | aip.orgaip.org |

| Water Contact Angle on SiO₂ | ~105° | ~110-140° (on various substrates) | ~107° | researchgate.netwindren.se |

| Field-Effect Mobility (Pentacene OFET) | 0.39 cm² V⁻¹ s⁻¹ | - | 0.20 cm² V⁻¹ s⁻¹ | acs.orgnih.gov |

| Leakage Current (in OFETs) | ~10⁻¹¹ A | ~10⁻¹⁰ A | - | |

| Thermal Stability | Higher (due to longer chain) | Lower than DCTS | Lower than DCTS/OTS | bawue.de |

| Frictional Properties | Lower friction (generally) | Higher friction than longer chains | Higher friction than longer chains | uh.eduresearchgate.net |

Advanced Surface Engineering and Functionalization with Docosyltrichlorosilane

Wettability Engineering and Superhydrophobic Surface Fabrication

The ability to control the wetting characteristics of a surface is crucial in numerous technological fields. DCTS is a key compound in achieving high levels of water repellency, leading to the creation of superhydrophobic surfaces.

The primary mechanism by which docosyltrichlorosilane modifies a surface is by lowering its surface energy. google.com The long, non-polar docosyl (C22) alkyl chain of the DCTS molecule is inherently hydrophobic. cymitquimica.comcymitquimica.com When DCTS forms a self-assembled monolayer on a hydroxylated surface, these long alkyl chains orient themselves away from the substrate, creating a new surface with very low polarity. cymitquimica.com This non-polar surface minimizes its interaction with water, a highly polar molecule. The cohesive forces within the water droplets become significantly greater than the adhesive forces between the water and the DCTS-modified surface. scribd.com This leads to a high water contact angle, a quantitative measure of hydrophobicity. Surfaces with water contact angles greater than 90° are considered hydrophobic. scribd.com Research has shown that DCTS can induce water contact angles as high as 105°, indicating a significant reduction in surface wettability. The longer the alkyl chain, the more effective the silane (B1218182) is at increasing hydrophobicity.

The process of forming these SAMs involves the hydrolysis of the trichlorosilane (B8805176) group in the presence of trace amounts of water, forming reactive silanol (B1196071) groups. These silanols then covalently bond with hydroxyl groups present on the substrate (like silicon dioxide, glass, or metal oxides), creating a durable and stable hydrophobic layer. This alteration of the surface energy is fundamental to creating water-repellent coatings.

Here is a data table showing the effect of alkyl chain length on water contact angle for different silane compounds:

| Silane Compound | Alkyl Chain Length | Water Contact Angle (°) |

| Decyltrichlorosilane (B81148) | C10 | 90 |

| Octadecyltrichlorosilane (B89594) | C18 | 107 |

| This compound | C22 | 105 |

This table illustrates that longer alkyl chains generally lead to higher water contact angles and thus greater hydrophobicity.

While lowering surface energy is crucial, achieving superhydrophobicity—typically defined by water contact angles exceeding 150°—often requires the combination of low surface energy chemistry with specific surface topographies. scribd.com This is where the integration of this compound with hierarchical, or multi-scale, surface structures becomes important.

Inspired by natural examples like the lotus (B1177795) leaf, engineered surfaces with micro- and nanoscale roughness can trap air pockets beneath a water droplet when coated with a hydrophobic material like DCTS. scribd.comgelest.com This composite interface of solid, liquid, and air minimizes the contact area between the water and the solid surface, leading to extremely high apparent contact angles and low roll-off angles, a state known as the Cassie-Baxter state. gelest.com

Researchers have successfully created superhydrophobic surfaces by applying DCTS to substrates with pre-existing or fabricated roughness. unipd.it For example, nanofiber surfaces treated with DCTS can exhibit superhydrophobic properties. google.com The combination of the inherent hydrophobicity of the DCTS monolayer and the structured surface texture results in a highly water-repellent surface where water droplets become nearly spherical and roll off easily. google.comscribd.com This approach has been used to create robust superhydrophobic surfaces for applications requiring water droplet mobility control. unipd.it

Adhesion Control and Interfacial Bonding Enhancement

This compound also plays a role as a silane coupling agent, enhancing the adhesion between dissimilar materials, particularly between inorganic substrates and organic polymers. googleapis.com

Silane coupling agents act as a molecular bridge at the interface of two different materials. hengdasilane.com The mechanism involves a dual-reactivity molecular structure. specialchem.com In the case of DCTS, the trichlorosilyl (B107488) group is reactive towards inorganic surfaces, while the long alkyl chain can interact with organic polymers through physical entanglement and van der Waals forces.

The process begins with the hydrolysis of the chloro-silyl groups (-SiCl3) into silanol groups (-Si(OH)3) in the presence of moisture. hengdasilane.com These silanol groups can then condense with hydroxyl groups on the surface of an inorganic material (like glass fibers, silica (B1680970), or metal oxides), forming stable covalent Si-O-Si bonds. hengdasilane.comspecialchem.com This creates a strong link between the silane and the inorganic substrate.

The use of this compound can enhance this interfacial adhesion. By treating the inorganic reinforcement with DCTS, a hydrophobic surface is created that can have better compatibility with certain polymer matrices. cymitquimica.com This improved adhesion leads to composite materials with enhanced mechanical properties, such as increased strength and durability. specialchem.com The silane layer mitigates the effects of moisture at the interface, which can often be a point of failure in composite materials, especially in humid environments. cymitquimica.com

Anti-Corrosion and Anti-Fouling Surface Development

The protective monolayers formed by this compound also find application in preventing corrosion and biofouling.

The dense, hydrophobic barrier created by the DCTS self-assembled monolayer can effectively prevent corrosive agents, such as water and ions, from reaching the underlying substrate. cymitquimica.com This is a form of barrier protection, a common strategy in anti-corrosion coatings. specialchem.comweicon.de Since ions are not readily transported through the non-polar silane coating, it offers protection to the underlying material. cymitquimica.com This is particularly relevant for protecting metals from environmental degradation. specialchem.com

Biofouling, the accumulation of unwanted biological organisms on surfaces submerged in water, is a significant problem in marine applications. biosecurity-toolbox.org.nz Surfaces modified with DCTS can exhibit anti-fouling properties. The low surface energy and hydrophobicity of the DCTS layer can reduce the initial adhesion of microorganisms and other marine life. While not a biocide, the modified surface is less favorable for attachment, making it easier to clean and reducing the buildup of a biofilm. This approach is part of a broader strategy to develop environmentally friendly, non-toxic anti-fouling coatings. biosecurity-toolbox.org.nz

Bio-interfacial Engineering for Cell and Protein Interaction Control

The engineering of surfaces at the molecular level is a cornerstone of modern biomaterial science and medical device development. The ability to precisely control the interactions between a synthetic material and a biological environment is critical for applications ranging from tissue engineering scaffolds to biosensors and implantable devices. This compound (DCTS) has emerged as a significant compound in this field, primarily through its ability to form highly ordered, hydrophobic self-assembled monolayers (SAMs) on various substrates. This section explores the use of DCTS in bio-interfacial engineering, focusing on its role in modulating the adsorption of proteins and its subsequent influence on cellular behaviors such as adhesion and proliferation.

Modulation of Protein Adsorption on this compound Modified Surfaces

The initial event that occurs when a material is exposed to a biological fluid is the rapid adsorption of proteins to its surface. This adsorbed protein layer mediates subsequent cellular interactions. Therefore, controlling protein adsorption is key to determining the biological response to a material. plos.org Surfaces modified with this compound create a well-defined, non-polar interface due to the long, 22-carbon alkyl chain of the molecule. This distinct hydrophobicity is central to its ability to modulate protein adsorption.

Research indicates a dual potential for DCTS-modified surfaces. On one hand, the high hydrophobicity can be leveraged to create "protein antifouling" surfaces that resist non-specific protein adsorption. cymitquimica.com This is advantageous for applications like biosensors or implants where minimizing biofouling is desired. The principle is that the highly ordered, low-energy surface created by the DCTS monolayer minimizes favorable interactions with many proteins in an aqueous environment. On the other hand, some studies have shown that these hydrophobic surfaces can enhance the adsorption of specific proteins through strong hydrophobic interactions. For instance, one study highlighted that Bovine Serum Albumin (BSA) adsorbed more readily onto DCTS-modified surfaces compared to untreated controls, attributing this to the hydrophobic forces between the protein and the silanized surface.

The adsorption kinetics of proteins on such surfaces are complex. Studies on general hydrophobic SAMs have shown that the initial adsorption rate can be lower compared to charged, hydrophilic surfaces. plos.org This suggests that while the ultimate amount of adsorbed protein may be significant for certain proteins like BSA, the initial interaction is less rapid than on surfaces where electrostatic attraction is the dominant force. plos.org The ultimate behavior—resistance versus enhanced adsorption—is a nuanced interplay between the properties of the specific protein (e.g., its stability, hydrophobicity, and charge distribution) and the characteristics of the DCTS monolayer. plos.org

The hydrophobicity of a surface is commonly quantified by its water contact angle. A higher angle indicates greater hydrophobicity. DCTS consistently produces highly hydrophobic surfaces.

| Silane Compound | Alkyl Chain Length | Reported Water Contact Angle (°) | Reference |

|---|---|---|---|

| This compound (DCTS) | C22 | 105° | acs.org |

| Octadecyltrichlorosilane (OTS) | C18 | 107° | |

| Decyltrichlorosilane (DTS) | C10 | 90° |

Research findings on protein adsorption on DCTS surfaces can be summarized as follows, highlighting the varying outcomes based on experimental context.

| Surface | Protein Studied | Key Finding | Reference |

|---|---|---|---|

| DCTS-Modified | General / Unspecified | Can be used for creating non-fouling surfaces by reducing protein adsorption. | |

| DCTS-Modified | Bovine Serum Albumin (BSA) | Enhanced adsorption compared to untreated controls due to hydrophobic interactions. | |

| Neutral Hydrophobic SAM (General) | Bovine Serum Albumin (BSA) | Initial adsorption rate is significantly lower than on charged hydrophilic or hydrophobic surfaces. | plos.org |

Influence on Cell Adhesion and Proliferation in Vitro

The behavior of cells, such as their ability to attach, spread, and multiply on a material's surface, is fundamental to the success of biomedical implants and tissue engineering constructs. cellbiologics.comnih.gov These cellular responses are critically influenced by the underlying substrate, particularly the layer of adsorbed proteins that forms the primary bio-interface.

Surfaces modified with this compound have shown significant potential in tissue engineering applications by promoting cell adhesion and growth. niph.go.jp While a highly hydrophobic surface might intuitively seem unfavorable for cell attachment, the key lies in the selective adsorption of proteins from the cell culture medium onto the DCTS monolayer. The hydrophobic surface can preferentially bind adhesion-mediating proteins (e.g., fibronectin, vitronectin) present in the serum of the culture medium. Furthermore, it may induce conformational changes in these proteins that better expose their cell-recognition domains, such as the Arginine-Glycine-Aspartic acid (RGD) sequence. nih.gov This process effectively creates a bioactive surface that is conducive to cellular interactions.

This ability to promote favorable cell-material interactions is crucial for the development of artificial tissues and regenerative medicine scaffolds. google.com For example, the controlled adhesion and subsequent proliferation of fibroblasts or endothelial cells are required for wound healing and the vascularization of engineered tissues, respectively. nih.govmdpi.comnih.gov

Conversely, under specific conditions or for certain applications, DCTS can be used to create low-adhesion surfaces. google.com This could be valuable in developing bio-inert layers where minimizing cell attachment is the primary goal, for instance, in certain components of medical devices or in short-term implants. The ultimate cellular response depends on a variety of factors, including the cell type, the composition of the protein-containing medium, and the specific topography and chemistry of the DCTS-modified surface.

The table below summarizes the reported influences of DCTS modification on cellular behavior, underscoring its versatility in bio-interfacial engineering.

| Application Area | Observed Effect on Cells | Proposed Mechanism | Reference |

|---|---|---|---|

| Tissue Engineering | Promotes cell adhesion and growth. | Creates a bioactive surface by selectively adsorbing proteins from the culture medium in a favorable conformation. | niph.go.jp |

| Biomedical Implants / Biosensors | Can create low-adhesion surfaces. | The highly hydrophobic, low-energy surface can minimize both protein and subsequent cell attachment. | google.com |

Applications of Docosyltrichlorosilane in Advanced Materials and Devices

Nanofabrication and Nanotechnology

The precise control over surface properties afforded by DCTS makes it a valuable tool in the realm of nanofabrication and nanotechnology. mdpi.com This section explores its role as a precursor for silicon-based nanostructures, its use in modifying nanoparticle surfaces, and its integration into complex hierarchical nanomaterials.

Precursor in Silicon-Based Nanostructure Synthesis

Docosyltrichlorosilane serves as a precursor in the synthesis of silicon-based nanostructures. The reactive trichlorosilyl (B107488) group can undergo hydrolysis and condensation reactions to form a stable polysiloxane network, while the long docosyl chain provides a hydrophobic character. This process can be harnessed to create organized silicon-based structures with dimensions on the nanoscale. For instance, DCTS has been used in the fabrication of silicon nanowires and other nanostructures through methods like chemical vapor deposition, where it acts as a silicon source material. researchgate.netmdpi.com

The synthesis process often involves the controlled reaction of DCTS on a substrate, leading to the growth of nanostructures with specific morphologies. The length of the alkyl chain in DCTS plays a crucial role in the ordering and packing of the resulting nanostructures.

Surface Modification of Nanoparticles for Tailored Properties

One of the most significant applications of DCTS in nanotechnology is the surface modification of nanoparticles to achieve desired properties. By forming a self-assembled monolayer on the surface of nanoparticles, DCTS can alter their hydrophobicity, stability, and interaction with their environment. mdpi.com This is particularly important for nanoparticles intended for use in biological fluids, where aggregation and protein adsorption can be major challenges. mdpi.comfrontiersin.org

For example, coating zinc oxide nanoparticles with DCTS has been shown to enhance their hydrophobic characteristics. The long alkyl chains of the DCTS molecules create a water-repellent layer around the nanoparticles. This modification is achieved through the covalent bonding of the silanol (B1196071) groups, formed from the hydrolysis of DCTS, to the nanoparticle surface. Other nanoparticles, such as those made of silica (B1680970), can also have their surface properties tuned by modification with silane (B1218182) coupling agents like DCTS to improve, for instance, foam stability. researchgate.net

Table 1: Effects of this compound Surface Modification on Nanoparticles

| Nanoparticle Material | Property Modified | Outcome | Reference |

| Zinc Oxide | Hydrophobicity | Enhanced water repellency | |

| Silica | Foam Stability | Improved foam stability with proper hydrophobicity | researchgate.net |

Integration in Hierarchical Nanomaterials

Hierarchical nanomaterials, which are complex structures built from nanoscale components, can benefit from the inclusion of DCTS. rsc.orgmdpi.com The self-assembly properties of DCTS allow it to act as a directing agent, guiding the organization of other nanomaterials into more complex, multi-level structures. rsc.org This "bottom-up" approach to fabrication is a key strategy in creating functional materials with tailored properties. swinburne.edu.au

For example, DCTS SAMs can be used as templates to control the deposition of other materials. acs.orgaip.org By patterning a surface with DCTS, specific areas can be made hydrophobic, influencing the subsequent assembly of other nanoparticles or molecules onto the substrate. This technique has been used in selective atomic layer deposition (ALD), where the DCTS monolayer acts as a mask to prevent deposition in certain regions. aip.org The ability to create such patterned and hierarchical structures is crucial for the development of advanced devices in areas like catalysis and sensing. mdpi.com

Organic and Molecular Electronics

The field of organic and molecular electronics, which utilizes carbon-based materials in electronic devices, has found a valuable component in this compound. sigmaaldrich.comcea.frrsc.org Its ability to form ultrathin, insulating, and well-ordered layers makes it particularly suitable for applications in organic thin-film transistors (OTFTs) and other organic electronic devices.

Gate Dielectrics in Organic Thin-Film Transistors (OTFTs)

A critical component of a transistor is the gate dielectric, an insulating layer that separates the gate electrode from the semiconductor channel. The performance of an OTFT is highly dependent on the quality of this dielectric layer. tudelft.nl DCTS has been successfully employed to create ultrathin gate dielectrics in the form of self-assembled monolayers. aip.orgmdpi.com

The use of a DCTS SAM as the gate dielectric offers several advantages. Its nanometer-scale thickness allows for a high capacitance, which in turn enables the transistor to operate at low voltages (less than 2 volts). aip.org This is a significant improvement over traditional OTFTs that often require high operating voltages. aip.org The densely packed and ordered structure of the DCTS monolayer provides an efficient insulating barrier, minimizing leakage currents. aip.orgresearchgate.net

Research has shown that the long alkyl chain of DCTS is crucial for its effectiveness as a gate dielectric. nih.gov A study comparing DCTS with a similar molecule with a shorter alkyl chain (decyltrichlorosilane, DTS) found that the field-effect mobility in pentacene-based OTFTs was twice as high with the DCTS-treated dielectric. nih.govresearchgate.net This was attributed to the DCTS promoting a more favorable crystalline structure in the pentacene (B32325) film, which facilitates charge transport. nih.govresearchgate.net

Table 2: Performance of Pentacene-Based OTFTs with Different Gate Dielectric Treatments

| Dielectric Treatment | Field-Effect Mobility (cm²/V·s) | Reference |

| No SAM treatment | 0.10 | nih.gov |

| Decyltrichlorosilane (B81148) (DTS) | 0.20 | nih.gov |

| This compound (DCTS) | 0.39 | nih.gov |

Interfacial Layers for Charge Injection/Extraction Control in Organic Electronic Devices

By forming a SAM on the surface of an electrode or the dielectric layer, DCTS can alter the surface energy and reduce the number of charge traps. mdpi.comresearchgate.net For instance, treating a silicon dioxide (SiO₂) gate dielectric with a DCTS SAM can passivate the surface, leading to improved performance and stability of the OTFT. nih.gov The long, hydrophobic alkyl chains of the DCTS molecules create a more ordered and less defective interface for the subsequent deposition of the organic semiconductor. nih.gov

The use of DCTS and other similar SAMs allows for precise engineering of the interfaces within organic electronic devices, leading to better control over charge transport and ultimately, enhanced device efficiency and reliability. researchgate.netpostech.ac.kr

Influence of Alkyl Chain Length on Electronic Device Performance

The performance of organic electronic devices, particularly organic field-effect transistors (OFETs), is significantly influenced by the interface between the dielectric layer and the organic semiconductor. Self-assembled monolayers (SAMs) are commonly used to modify this interface, and the length of the alkyl chain in the SAM-forming molecules, such as this compound (DCTS), plays a critical role. nih.govacs.org

Research comparing DCTS (C22 chain) with shorter-chain alkyltrichlorosilanes like decyltrichlorosilane (DTS, C10 chain) has revealed substantial differences in OFET performance. nih.govresearchgate.net In pentacene-based OFETs, the field-effect mobility was found to be twice as high when the device was treated with DCTS compared to one treated with DTS, even though the resulting surface morphologies of the pentacene films were similar. nih.govacs.orgresearchgate.net Both DCTS and DTS treatments create hydrophobic surfaces, with water contact angles of 105° and 107° respectively, which are beneficial for OFET fabrication due to lower surface trap densities. nih.gov

The superior performance of DCTS-treated devices is attributed to its influence on the crystalline phase of the overlying pentacene film. nih.gov The longer alkyl chain of DCTS promotes the formation of a dominant "bulk phase" in the pentacene film. In contrast, the shorter DTS chain leads to a mixture of "bulk" and "thin-film" phases. nih.govresearchgate.net This coexistence of phases in the DTS-treated device introduces structural defects and traps that hinder charge carrier transport, resulting in lower field-effect mobility. nih.gov Therefore, the longer C22 alkyl chain of this compound is more effective at inducing a well-ordered, single-phase crystalline structure in the semiconductor layer, which is crucial for high-performance organic electronic devices. nih.govresearchgate.net

Table 1: Comparison of OFET Performance with Different SAM Alkyl Chain Lengths

| SAM Treatment | Alkyl Chain Length | Pentacene Film Phase | Field-Effect Mobility | Water Contact Angle |

|---|---|---|---|---|

| This compound (DCTS) | 22 Carbons | Dominant Bulk Phase | ~2x higher than DTS | 105° nih.gov |

| Decyltrichlorosilane (DTS) | 10 Carbons | Coexistence of Bulk and Thin-Film Phases | - | 107° nih.gov |

| Pristine SiO₂ | N/A | - | - | 60° nih.gov |

Lithography and Patterning Techniques

This compound is a key material in various high-resolution lithography and patterning techniques due to the stable and well-defined self-assembled monolayers (SAMs) it forms. Its long alkyl chain contributes to creating dense, highly ordered films that are advantageous for micro- and nanofabrication.

Microcontact Printing (μCP) for this compound Patterning

Microcontact printing (μCP) is a soft lithography technique used to create patterns of molecules on a surface with high precision. bu.edunih.gov this compound has proven to be an excellent "ink" for this process. acs.orgacs.org Studies have shown that DCTS films patterned by μCP exhibit minimal spreading from edge diffusion or unintended island formation in non-printed areas. acs.org This characteristic, a significant improvement over shorter-chain alkyltrichlorosilanes like octadecyltrichlorosilane (B89594) (OTS), allows for a more accurate and faithful transfer of the intended pattern from the stamp to the substrate. acs.org

A notable advancement is the use of hot microcontact printing (HμCP), which employs a thermally activated deposition process. acs.org HμCP has been successfully used to form dense, patterned DCTS monolayers on indium tin oxide (ITO) surfaces, which are typically sluggish to react under conventional μCP conditions. acs.org These patterned SAMs can act as hole injection blocking layers in organic light-emitting diodes (OLEDs), enabling the fabrication of devices with patterned luminescence. acs.org The resulting DCTS films are uniform, with excellent line edge resolution for features ranging from 1.0 to 40 μm. acs.org

Application as Etch Resists in Microfabrication

The dense and highly ordered nature of this compound SAMs makes them effective as ultrathin resist layers in wet-chemical etching processes. acs.org A DCTS monolayer can protect the underlying substrate from etchants, allowing for the selective removal of material from unprotected areas. Research has demonstrated that DCTS films offer marked improvements as etch resists compared to the more commonly studied OTS films. acs.org The enhanced resistance is attributed to the increased packing density and van der Waals interactions from the longer C22 alkyl chain, which creates a more robust barrier against the chemical etchant. This allows for the precise transfer of patterns into the substrate material, a fundamental step in microfabrication.

Area-Selective Atomic Layer Deposition (ALD) Templates

Area-selective atomic layer deposition (AS-ALD) is a bottom-up nanofabrication technique that enables material deposition only on specific, desired regions of a substrate. acs.orgnih.gov This is achieved by passivating the "non-growth" areas with a masking layer, often a self-assembled monolayer. sigmaaldrich.commdpi.com this compound SAMs are effective templates for this purpose. helsinki.fi

The process involves patterning a DCTS SAM onto a substrate, for instance using microcontact printing. helsinki.firesearchgate.net The DCTS-coated areas become hydrophobic and chemically inert, effectively preventing the precursors used in the ALD process from reacting with the surface. sigmaaldrich.com Consequently, the ALD film grows selectively only on the areas not covered by the DCTS monolayer. This method has been used to deposit patterned films of materials like iridium and titanium dioxide. researchgate.net The ability of DCTS to form a dense, pinhole-free monolayer is crucial for achieving high selectivity and preventing unwanted deposition on the masked regions. acs.orgresearchgate.net

Fabrication of Microfluidic Channels

The fabrication of microfluidic devices, which manipulate small volumes of fluids in channels with dimensions on the micrometer scale, relies heavily on controlling the surface properties of these channels. nih.gov3m.com this compound plays a vital role in this field by enabling the precise modification of surface energy. insurftech.com

By applying DCTS to surfaces within a microfluidic device, typically made from materials like glass, silicon, or polymers such as PDMS, those surfaces can be rendered highly hydrophobic. sinosil.commdpi.com This control over wettability is critical for many applications. 3m.com For example, creating hydrophobic channels can direct aqueous solutions, prevent leakage between channels, and minimize the non-specific adhesion of proteins and cells to the channel walls, which is crucial for many biological assays and lab-on-a-chip devices. researchgate.net While fabrication methods often focus on the physical creation of channels via techniques like soft lithography or laser ablation, the functionalization of the channel surfaces with molecules like DCTS is a key enabling step for device performance. microfluidics-innovation-center.commdpi.com

Advanced Coatings and Functional Films

This compound is utilized in the formulation of advanced coatings and functional films designed to impart specific properties to a surface. tctranscontinental.comsaesgetters.com Its primary function in this context is to create highly durable and water-repellent, or hydrophobic, surfaces. cymitquimica.com

When applied to a substrate, the trichlorosilyl group of the DCTS molecule reacts with surface hydroxyl groups (present on materials like glass, metals, and ceramics) to form strong, covalent Si-O-Si bonds. This anchors the molecule to the surface. The long, 22-carbon alkyl chain then orients away from the surface, forming a dense, non-polar film. cymitquimica.comevonik.com This molecular layer acts as a robust barrier, significantly reducing the wettability of the surface and preventing interaction with water. cymitquimica.com

These functional films are valuable in numerous applications. They can provide corrosion protection for metals, prevent fouling on surfaces submerged in water, and create easy-to-clean properties on glass and ceramics. evonik.com The coatings are often just a monolayer thick, yet they provide significant functionality without altering the bulk properties of the underlying material. kimototech.com The permeability of these coatings to water vapor allows the substrate to "breathe," which can prevent moisture from being trapped at the coating interface and reduce deterioration. cymitquimica.com

Characterization Techniques for Docosyltrichlorosilane Modified Surfaces and Sams

Surface Morphology and Roughness Analysis

The topography and uniformity of DTS SAMs are critical parameters that influence their performance in various applications. High-resolution microscopy techniques are indispensable for visualizing the surface at the nanoscale and quantifying its roughness.